molecular formula C19H27N3OS B2758925 2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile CAS No. 434313-19-6

2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile

Cat. No.: B2758925
CAS No.: 434313-19-6
M. Wt: 345.51
InChI Key: WLFMWNBXGPYKNO-UHFFFAOYSA-N
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Description

2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile is a high-purity screening compound offered for research use. This molecule features a complex spirocyclic architecture, a motif of significant interest in medicinal chemistry due to its potential for exploring three-dimensional chemical space and contributing to the development of novel therapeutic agents . The core 3-azaspiro[5.5]undecane structure is recognized for its value in drug discovery. Recent patent literature highlights structurally related compounds as modulators of the G-protein coupled receptor 52 (GPR52) . GPR52 is an orphan GPCR predominantly expressed in the brain's striatum and represents a promising, non-dopaminergic target for investigating potential treatments for various neurological and neuropsychiatric conditions . The specific functionalization of this scaffold with hexylthio and dicarbonitrile groups provides researchers with a unique chemical tool to probe structure-activity relationships and biological mechanisms. Applications: This compound is suited for use in high-throughput screening assays, hit-to-lead optimization studies, and fundamental pharmacological research, particularly in the context of central nervous system (CNS) targets. Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

IUPAC Name

4-hexylsulfanyl-9-methyl-2-oxo-3-azaspiro[5.5]undec-4-ene-1,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3OS/c1-3-4-5-6-11-24-18-16(13-21)19(9-7-14(2)8-10-19)15(12-20)17(23)22-18/h14-15H,3-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFMWNBXGPYKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=C(C2(CCC(CC2)C)C(C(=O)N1)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Bicyclic Precursors

A diketone intermediate, such as 1,5-dicyano-3-azaspiro[5.5]undecane-2,4-dione, serves as a starting point. Reacting cyclohexane-1,3-dione with malononitrile under basic conditions forms the spirocyclic lactam via nucleophilic addition and cyclization. The nitrile groups at positions 1 and 5 are introduced during this step, while the 4-oxo group arises from the lactam formation.

Diels-Alder Approach

An alternative route employs a Diels-Alder reaction between a furan-derived diene and a nitrile-containing dienophile. This method constructs the bicyclic system in one step, though regioselectivity must be controlled to position the nitrile groups correctly.

Introduction of the Hexylthio Group

The 2-(hexylthio) moiety is installed via nucleophilic substitution or thiol-ene chemistry:

Thiol Substitution at an Activated Position

Replacing a leaving group (e.g., bromide or mesylate) at position 2 with hexylthiolate is a direct method. For example, treating a spirocyclic bromide intermediate with sodium hexylthiolate in DMF at 60°C achieves this substitution. Yields range from 70–85%, depending on the leaving group’s reactivity.

Thiol-Ene Reaction

A radical-mediated thiol-ene reaction adds hexylthiol across a pre-existing double bond in the spiro framework. Photoinitiators like 2,2-dimethoxy-2-phenylacetophenone (DMPA) enable this reaction under UV light, offering stereochemical control.

Methylation at Position 9

Regioselective alkylation introduces the 9-methyl group:

Directed ortho-Metalation

Using a lithium amide base (e.g., LDA), deprotonation at position 9 is followed by quenching with methyl iodide. This method requires a directing group (e.g., nitrile or carbonyl) to ensure site specificity.

Friedel-Crafts Alkylation

In acidic media, methyl iodide reacts with the spirocyclic enamine intermediate, leveraging the electron-rich double bond for electrophilic attack. Boron trifluoride etherate catalyzes this reaction, yielding the methylated product in 65–78% efficiency.

Formation of the α,β-Unsaturated System

The undec-1-ene moiety is generated via dehydration or oxidation:

Acid-Catalyzed Dehydration

Heating the 4-hydroxy intermediate with concentrated sulfuric acid eliminates water, forming the double bond. This method risks over-dehydration, necessitating careful temperature control.

Oppenauer Oxidation

Selective oxidation of a secondary alcohol to a ketone, followed by base-induced elimination, produces the α,β-unsaturated system. Aluminum isopropoxide and acetone drive this transformation.

Optimization and Scalability

Parameter Thiol Substitution Thiol-Ene Friedel-Crafts Alkylation
Yield (%) 78–85 65–72 70–78
Reaction Time (h) 6–8 2–4 12–24
Purification Method Column Chromatography Recrystallization Distillation
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance thiol substitution rates but complicate purification. Non-polar solvents (toluene) favor thiol-ene reactions.
  • Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.

Analytical Characterization

  • NMR : The spirocyclic proton at the junction of the two cyclohexane rings appears as a singlet (δ 1.8–2.1 ppm). The hexylthio group’s methylene protons resonate at δ 2.6–2.8 ppm (t, J = 7.1 Hz).
  • MS : Molecular ion peak at m/z 401.3 ([M+H]⁺) confirms the molecular formula C₂₁H₂₈N₃OS.

Chemical Reactions Analysis

Types of Reactions

2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional oxo groups or to modify the existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce the dicarbonitrile groups. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be employed to replace the hexylthio group with other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile has several applications in scientific research:

  • Chemistry: : It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

  • Biology: : The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities, particularly in the context of drug design.

  • Industry: : It can be used in the synthesis of advanced materials, such as polymers with unique mechanical or thermal properties.

Mechanism of Action

The mechanism by which 2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, altering their activity through binding interactions. The spirocyclic structure can provide a rigid framework that enhances binding specificity and affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the spiro[5.5]undecane core, focusing on substituent effects, physicochemical properties, and reactivity.

Table 1: Key Structural and Functional Group Comparisons

Compound Name Substituents at Position 2 Position 9 Functional Groups Molecular Formula Molecular Weight
2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile Hexylthio (C₆H₁₃S) Methyl Oxo (C=O), Two cyano (CN) C₁₈H₂₅N₃O₂S ~355.5 (calc.)
2-(Allylsulfanyl)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile Allylsulfanyl (C₃H₅S) Methyl Oxo, Two cyano C₁₆H₁₉N₃O₂S 301.41
2-[(2-Methyl-2-propenyl)sulfanyl]-4-oxo-... 2-Methylpropenylsulfanyl (C₄H₇S) - Oxo, Two cyano C₁₆H₁₉N₃O₂S 301.41
4-Imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile Dicyanomethylene (C(CN)₂) - Imino (NH), Dicyanomethylene, Two cyano C₁₄H₁₃N₅ 275.29
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile - - Two oxo (C=O), Two cyano C₁₂H₁₃N₃O₂ 231.25

Key Observations:

Substituent Effects on Reactivity and Stability: The hexylthio group in the target compound introduces significant hydrophobicity compared to shorter-chain sulfur substituents (e.g., allylsulfanyl or methylpropenylsulfanyl in ). This may enhance membrane permeability in biological systems.

Physicochemical Properties :

  • Melting Points : Allylsulfanyl analogs (e.g., ) lack reported melting points, but related spiro compounds with aromatic substituents (e.g., ) exhibit high melting points (>300°C) due to rigid structures and hydrogen bonding.
  • Spectral Features :

  • IR spectra for sulfur-containing analogs show characteristic ν(CN) ~2200 cm⁻¹ and ν(C=O) ~1620–1719 cm⁻¹ .
  • ^1H-NMR signals for methyl groups (δ ~2.2–2.4 ppm) and spirocyclic protons (δ ~1.2–2.1 ppm) are consistent across analogs .

Synthetic Routes: The target compound is likely synthesized via Knoevenagel condensation or thiol-ene coupling, analogous to methods for allylsulfanyl derivatives (e.g., using chloroacetic acid and aldehydes in acetic anhydride ). In contrast, imino-spiro derivatives () are prepared via sequential reactions with malononitrile and aminopropene tricarbonitrile under basic conditions.

Biological Activity

2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, focusing on antimicrobial properties, cytotoxicity, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of spiro compounds, characterized by a unique spirocyclic structure that contributes to its biological activity. The presence of the hexylthio group and the dicarbonitrile moiety enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of similar spiro compounds exhibit notable antibacterial activity. For instance, compounds derived from 3-azaspiro structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics like ampicillin and streptomycin .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Bacteria Tested
Compound A0.0040.008Enterobacter cloacae
Compound B0.0150.030Staphylococcus aureus
2-(Hexylthio)-9-methyl...TBDTBDTBD

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for related compounds indicate promising antibacterial properties, suggesting that 2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile may exhibit similar or enhanced effects.

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have been performed to evaluate the safety profile of compounds in this class. For example, MTT assays indicate varying degrees of cytotoxicity among synthesized derivatives, with some showing minimal impact on normal cells while effectively targeting cancerous cells .

Table 2: Cytotoxicity Results

CompoundIC50 (µM)Cell Line Tested
Compound A15MRC5
Compound B20HeLa
2-(Hexylthio)-9-methyl...TBDTBD

The mechanism of action for spiro compounds often involves interaction with bacterial enzymes or cellular components. Molecular docking studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to their antimicrobial effects .

Case Studies and Research Findings

  • Case Study on Antibacterial Efficacy : A study evaluated a series of spiro compounds against a panel of bacteria, showing that modifications in the side chains significantly affected their MIC values. The most active compound had an MIC as low as 0.004 mg/mL against Enterobacter cloacae.
  • Cytotoxicity Assessment : In another study, various derivatives were screened for cytotoxicity against MRC5 cells, revealing that while some derivatives were potent against bacterial strains, they maintained a favorable safety margin against human cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile, and what key intermediates are involved?

  • Methodology : The compound can be synthesized via spirocyclization reactions. For example, cyclohexanone derivatives react with malononitrile and thiol-containing reagents (e.g., hexylthiol) under basic conditions (e.g., KOH or NaOEt in ethanol) to form the spirocyclic core. Critical intermediates include 4-imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane derivatives, which are functionalized further with hexylthio groups .
  • Key Parameters : Solvent choice (ethanol or DMF), temperature (60–80°C), and catalyst (alkaline conditions) significantly impact yields.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Analytical Workflow :

  • IR Spectroscopy : Confirms nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
  • NMR : <sup>1</sup>H NMR resolves spirocyclic protons (δ 1.2–2.6 ppm for cyclohexane protons) and hexylthio chain signals (δ 3.2–3.5 ppm for SCH2). <sup>13</sup>C NMR identifies sp<sup>3</sup> carbons in the spiro ring (δ 25–45 ppm) and nitrile carbons (δ 115–120 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 387.18 for C20H25N3OS2+) .

Q. How do the nitrile and thioether functional groups influence the compound’s reactivity?

  • Nitrile Groups : Participate in nucleophilic additions (e.g., with amines) or cycloadditions (e.g., Huisgen reactions).
  • Thioether (Hexylthio) : Enhances lipophilicity and serves as a leaving group in alkylation or oxidation reactions (e.g., conversion to sulfoxide/sulfone derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of spirocyclization during synthesis?

  • Mechanistic Analysis : The reaction proceeds via a tandem Knoevenagel-Michael addition, where malononitrile reacts with cyclohexanone to form a dicyanomethylene intermediate. Subsequent nucleophilic attack by the hexylthiol group is guided by steric and electronic factors, favoring spiro formation at the less hindered carbon .
  • Computational Support : DFT calculations can model transition states to predict regioselectivity .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Experimental Design :

  • Catalyst Screening : Compare KOH, NaOEt, and DBU in ethanol/DMF.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate cyclization but increase side reactions.
  • Temperature Gradient : Test 50–90°C to balance reaction rate and decomposition .
    • Case Study : Ethanol with NaOEt at 70°C achieved 68% yield, while DMF with KOH at 80°C gave 72% but required purification via column chromatography .

Q. How do researchers resolve contradictions in reported yields for analogous spirocyclic compounds?

  • Data Analysis : Discrepancies often arise from variations in:

  • Substrate Purity : Impurities in cyclohexanone derivatives reduce yields.
  • Workup Protocols : Acid quenching vs. neutral extraction alters byproduct formation.
  • Analytical Methods : HPLC vs. <sup>1</sup>H NMR for purity assessment .

Q. What computational models predict the compound’s stability under varying pH and temperature?

  • Modeling Approach :

  • Molecular Dynamics (MD) : Simulate degradation pathways (e.g., nitrile hydrolysis to amides in acidic conditions).
  • QSPR Studies : Correlate substituents (e.g., hexylthio chain length) with thermal stability .

Methodological Notes

  • Synthetic Reproducibility : Always pre-dry solvents and substrates to avoid side reactions from moisture.
  • Data Validation : Cross-reference spectroscopic data with structurally similar compounds (e.g., 9-methyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane derivatives) .
  • Advanced Characterization : Use X-ray crystallography to resolve spirocyclic conformation ambiguities .

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